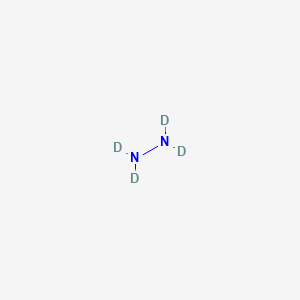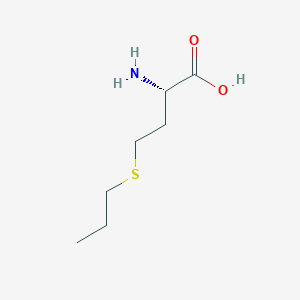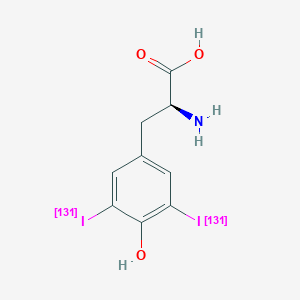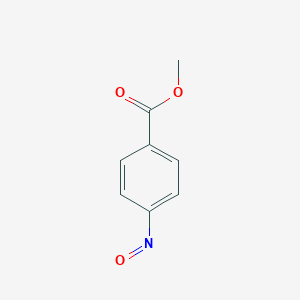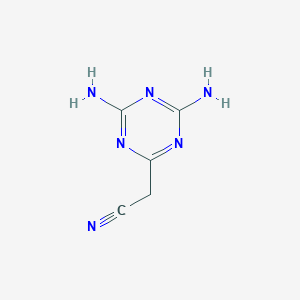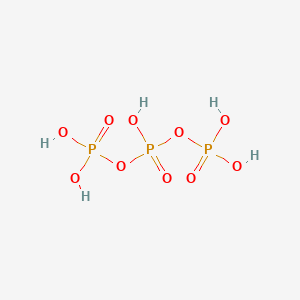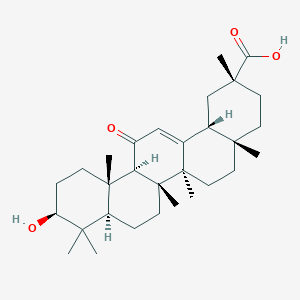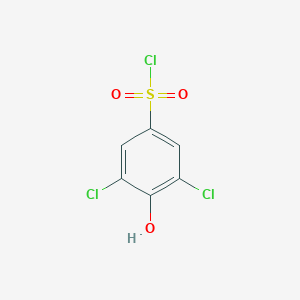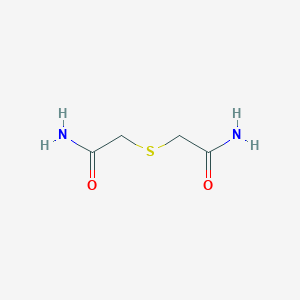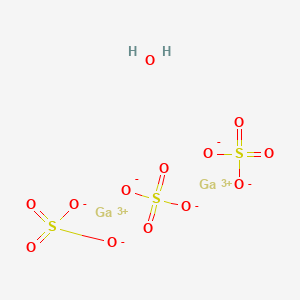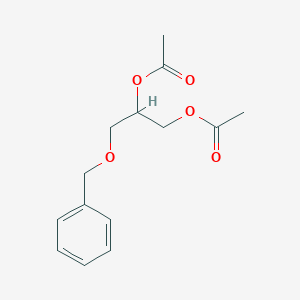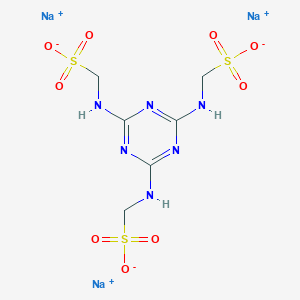
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt, commonly known as MTT, is a chemical compound that is widely used in scientific research applications. MTT is a water-soluble tetrazolium dye that is used to measure cell viability and proliferation. It is a popular reagent in the field of cell biology and is used to assess the efficacy of drugs and other treatments on cell cultures.
作用机制
MTT is a tetrazolium dye that is reduced by living cells to form a purple formazan product. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the culture.
生化和生理效应
MTT is non-toxic to living cells and does not interfere with cellular metabolism. It is a reliable indicator of cell viability and proliferation and is widely used in the field of cell biology. MTT is also used to evaluate the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
实验室实验的优点和局限性
MTT is a simple and reliable assay that is widely used in scientific research. It is easy to perform and does not require specialized equipment. MTT is also non-toxic to living cells and does not interfere with cellular metabolism. However, MTT is not suitable for all cell types and can produce false positive results in certain circumstances.
未来方向
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new cancer therapies. MTT can be used to evaluate the efficacy of new drugs on cancer cell cultures, providing valuable information for the development of new treatments. Another potential application is in the field of tissue engineering. MTT can be used to evaluate the viability of engineered tissues, providing valuable information for the development of new tissue engineering techniques. Finally, MTT can be used in the development of new diagnostic tools for various diseases, providing a simple and reliable method for assessing cell viability and proliferation.
合成方法
MTT is synthesized through the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with sodium hydroxide and methanesulfonic acid. The resulting compound is a yellowish powder that is highly soluble in water.
科学研究应用
MTT is used extensively in scientific research to measure cell viability and proliferation. It is commonly used in the field of cell biology to evaluate the efficacy of drugs and other treatments on cell cultures. MTT is also used to assess the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
属性
CAS 编号 |
13046-06-5 |
|---|---|
产品名称 |
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt |
分子式 |
C6H9N6Na3O9S3 |
分子量 |
474.3 g/mol |
IUPAC 名称 |
trisodium;[[4,6-bis(sulfonatomethylamino)-1,3,5-triazin-2-yl]amino]methanesulfonate |
InChI |
InChI=1S/C6H12N6O9S3.3Na/c13-22(14,15)1-7-4-10-5(8-2-23(16,17)18)12-6(11-4)9-3-24(19,20)21;;;/h1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H3,7,8,9,10,11,12);;;/q;3*+1/p-3 |
InChI 键 |
BFGBKQWBABTOFY-UHFFFAOYSA-K |
SMILES |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
其他 CAS 编号 |
13046-06-5 |
同义词 |
(1,3,5-Triazine-2,4,6-triyltriimino)tris(methanesulfonic acid)trisodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




